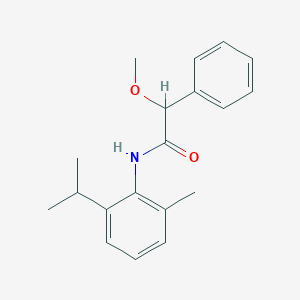![molecular formula C20H26N2O3S2 B427137 N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B427137.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is an organic compound with a complex structure that includes both sulfonamide and thioether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-diethylsulfamoylphenylamine with an appropriate acylating agent to form the sulfonamide intermediate.
Thioether Formation: The next step involves the introduction of the thioether group through a nucleophilic substitution reaction. This is achieved by reacting the sulfonamide intermediate with 4-methylthiophenol under basic conditions.
Final Coupling: The final step involves coupling the thioether intermediate with a suitable propanoyl chloride derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Aplicaciones Científicas De Investigación
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thioether group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide
- N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Uniqueness
N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the presence of both sulfonamide and thioether functional groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C20H26N2O3S2 |
|---|---|
Peso molecular |
406.6g/mol |
Nombre IUPAC |
N-[4-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C20H26N2O3S2/c1-4-22(5-2)27(24,25)19-12-8-17(9-13-19)21-20(23)14-15-26-18-10-6-16(3)7-11-18/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
Clave InChI |
VRDBIRTWSVNRHW-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-chloro-2-methylphenyl)propanamide](/img/structure/B427059.png)
![2-[(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427060.png)
![4-[3-(azepan-1-yl)-3-oxopropyl]-N-tert-butylbenzenesulfonamide](/img/structure/B427061.png)
![2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-naphthalen-1-ylacetamide](/img/structure/B427062.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B427065.png)
![N-butyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B427066.png)
![2-(benzylsulfanyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B427068.png)
![2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(3-isopropoxypropyl)acetamide](/img/structure/B427070.png)
![Methyl 4-[(3-{4-[(tert-butylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B427071.png)

![2-[3,4-dimethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427074.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427075.png)
![2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B427076.png)
